8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid
Overview
Description
8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid, also known as 8(S)-HETE, is a lipoxygenase metabolite of arachidonic acid . It is characterized by the presence of a hydroxyl group at the 8th carbon position and a specific arrangement of double bonds at the 5th, 9th, 11th, and 14th carbon positions.
Synthesis Analysis
This compound is derived from eicosapentaenoic acid (EPA), an essential omega-3 polyunsaturated fatty acid, through enzymatic modification. The specific stereochemistry of the hydroxyl group and the arrangement of the double bonds are crucial for its synthesis .Molecular Structure Analysis
The molecular formula of 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid is C20H32O3 . It has a hydroxyl group at the 8th carbon position and double bonds at the 5th, 9th, 11Z, and 14Z positions .Physical And Chemical Properties Analysis
8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid has a molecular weight of 320.47 . It is typically stored at -20°C and is unstable to oxygen and direct sunlight .Scientific Research Applications
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Marine Biology
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Pharmacology
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Chemical Synthesis
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Free Radical Biology
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Pharmacology
- 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid, a related compound, is an arachidonic acid metabolite via cytochrome P4504A, that is an activator of the Ras/MAP (microtubule-associated protein) pathway . It’s a predominant arachidonic acid present in the kidney . This suggests that 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid might have similar applications.
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Chemical Synthesis
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Free Radical Biology
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Pharmacology
- 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid, a related compound, is an arachidonic acid metabolite via cytochrome P4504A, that is an activator of the Ras/MAP (microtubule-associated protein) pathway . It’s a predominant arachidonic acid present in the kidney . This suggests that 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid might have similar applications.
Safety And Hazards
properties
IUPAC Name |
(5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUNAYAEIJYXRB-HEJOTXCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347449 | |
Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid | |
CAS RN |
70968-93-3 | |
Record name | 8-HETE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70968-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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